propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate
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Overview
Description
Isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate is a complex organic compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the unique reactivity of trifluoromethyl groups to introduce the trifluoromethyl moiety into the target molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation, and various oxidizing and reducing agents depending on the desired transformation. Conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, which can exhibit enhanced pharmacological properties .
Scientific Research Applications
Isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate has several scientific research applications:
Biology: Investigated for its potential biological activity, including its effects on various biological pathways.
Mechanism of Action
The mechanism of action of isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets . This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent in various chemical reactions.
3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one: A compound with similar trifluoromethyl functionality, used in antimicrobial and anticancer research.
Uniqueness
Isopropyl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H25F3N2O2S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate |
InChI |
InChI=1S/C20H25F3N2O2S/c1-6-25(7-2)19-24-13(5)16(18(26)27-12(3)4)17(28-19)14-10-8-9-11-15(14)20(21,22)23/h8-12,17H,6-7H2,1-5H3 |
InChI Key |
DZNJRAAOPOSGGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(S1)C2=CC=CC=C2C(F)(F)F)C(=O)OC(C)C)C |
Origin of Product |
United States |
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